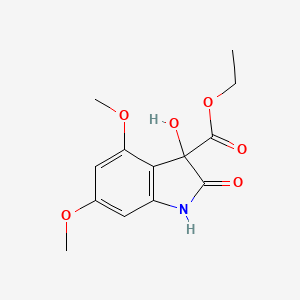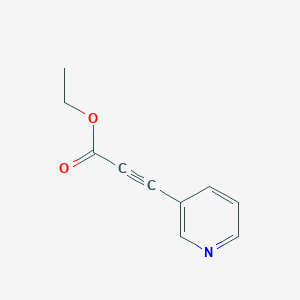![molecular formula C10H9ClN2O B1621364 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-79-5](/img/structure/B1621364.png)
2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
説明
“2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles involves chemical transformations . Another method involves an efficient synthesis of EG promoted intermolecular cyclization of 2-aminopyridines with Φ-oxo ester or alkynoate to afford 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones . A protocol for the insertion of SAr group in 4H-pyrido[1,2-a]pyrimidin-4-one molecule using sulfonyl hydrazides as thiol surrogates has also been documented .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be analyzed using various techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry . Single Crystal X-ray crystallography can be used for establishing the molecular structure .Chemical Reactions Analysis
The chemical reactions of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be analyzed based on the reactions of similar compounds. For instance, the reaction of 2-phenyl substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with benzene thiol under certain conditions can yield isolated products .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be determined using various techniques. For instance, its molecular weight is 208.65 .科学的研究の応用
Anti-Inflammatory Applications
Pyrimidine derivatives, including the compound , have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests potential applications in developing new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Antimicrobial Activities
The structural analogs of pyrido[1,2-a]pyrimidin-4-one have shown significant antimicrobial activities. This indicates that our compound could serve as a scaffold for synthesizing new antimicrobial agents, potentially leading to the development of novel treatments for bacterial infections.
Chalcogenation Chemistry
The compound has been used in metal-free chalcogenation reactions to synthesize diversely substituted derivatives with high yields . These reactions are crucial in pharmaceuticals, agrochemicals, and material sciences, highlighting the compound’s role in the synthesis of organosulfur and organoselenium species.
Enzyme Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit versatile biological activities, including acetylcholinesterase inhibition . This enzyme is a target for drugs treating conditions like Alzheimer’s disease, suggesting that our compound could be used in the design and development of neuroprotective drugs.
Antagonism of Chemokine Receptors
These compounds have been identified as CXCR3 antagonists . CXCR3 is a chemokine receptor involved in various inflammatory and autoimmune diseases. Therefore, the compound could be explored for its potential to treat such conditions by modulating immune responses.
Inhibition of Efflux Pumps
Pyrido[1,2-a]pyrimidin-4-one derivatives have shown activity as specific efflux pump inhibitors . Efflux pumps are responsible for drug resistance in bacteria, and inhibiting them can restore the efficacy of antibiotics, presenting a significant application in combating antibiotic resistance.
Serotonin Receptor Antagonism
The compound’s derivatives have been reported as potent 5-HT6 antagonists . The 5-HT6 receptor is associated with cognition and neurodegenerative disorders, making this application relevant for the development of cognitive enhancers and treatments for mental health disorders.
作用機序
The mechanism of action of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be inferred from the mechanisms of similar compounds. For example, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-9-12-8(5-11)4-10(14)13(9)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABQRQVYRRJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368652 | |
| Record name | 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87591-79-5 | |
| Record name | 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



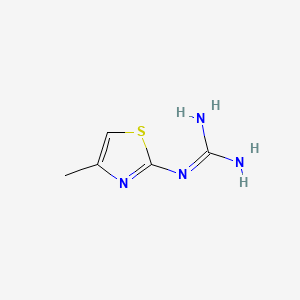
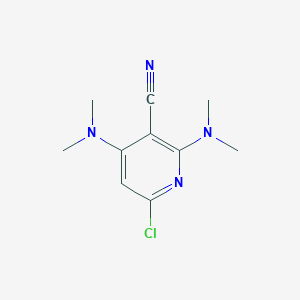



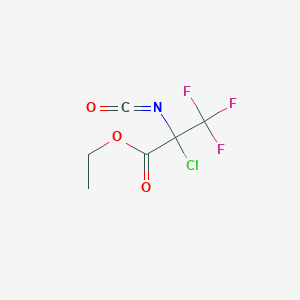
![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)
![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)
![2,6-dichloro-N-[[(3,5-dichloropyridin-4-yl)amino]carbamoyl]pyridine-4-carboxamide](/img/structure/B1621298.png)

